Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB
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Overview
Description
Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB is a specialized chemical compound utilized in the field of chemical synthesis, particularly for the production of nucleic acids or peptides. It is a derivative of the 4,4’-Dimethoxytrityl protected amidite, which is widely recognized for its role as a protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dmt-2/‘O-tbdms-RA(tac) amidite 0.5G AB involves a series of reactions. The compound is synthesized through a series of reactions involving various reagents and solvents.
Industrial Production Methods: Industrial production of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphodiester bonds.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Substitution reactions are common in the synthesis of nucleic acids
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Reduction: Triethylamine or ammonium hydroxide.
Substitution: Phosphoramidite reagents in the presence of tetrazole
Major Products Formed: The major products formed from these reactions include oligonucleotides and other nucleic acid derivatives .
Scientific Research Applications
Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex nucleic acid structures.
Biology: Utilized in the study of genetic sequences and gene expression.
Medicine: Applied in the development of therapeutic nucleic acids.
Industry: Employed in the production of synthetic RNA for various applications
Mechanism of Action
The mechanism of action of Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB involves its role as a reagent in the synthesis of RNA. It facilitates the formation of phosphodiester bonds between nucleotides, which is crucial for the construction of RNA molecules. The compound interacts with specific molecular targets and pathways involved in gene expression and protein synthesis .
Comparison with Similar Compounds
- Dmt-2/'O-tbdms-rU Amidite
- Dmt-2/'O-tbdms-rC(tac) Amidite
- 2’-TBDMS-rA(N-tac)phosphoramidite
Comparison: Dmt-2/'O-tbdms-RA(tac) amidite 0.5G AB is unique due to its specific protecting groups and its application in RNA synthesis. Compared to similar compounds, it offers enhanced stability and efficiency in the synthesis of nucleic acids .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66)/t48-,51-,52-,55-,75?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMHZIXOXNRHDJ-MGFFOSEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H76N7O9PSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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